
4-Butyltetrahydro-2h-pyran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyltetrahydro-2h-pyran-4-carboxylic acid is an organic compound characterized by a tetrahydropyran ring substituted with a butyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyltetrahydro-2h-pyran-4-carboxylic acid typically involves the hydrogenation of 2H-pyran in the presence of a catalyst. The process can be summarized as follows:
Hydrogenation of 2H-pyran: 2H-pyran is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Introduction of Butyl Group: The butyl group is introduced through a substitution reaction, where a butyl halide reacts with the hydrogenated pyran derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and carboxylation reactions. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents include alkyl halides and Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, Grignard reagents, and nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
4-Butyltetrahydro-2h-pyran-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Butyltetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Tetrahydropyran-4-carboxylic acid: Similar structure but lacks the butyl group.
Butylpyran-4-carboxylic acid: Similar structure but lacks the tetrahydro ring.
Pyran-4-carboxylic acid: Lacks both the butyl group and the tetrahydro ring.
Uniqueness: 4-Butyltetrahydro-2h-pyran-4-carboxylic acid is unique due to the presence of both the butyl group and the tetrahydropyran ring, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-butyloxane-4-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-10(9(11)12)5-7-13-8-6-10/h2-8H2,1H3,(H,11,12) |
Clave InChI |
LECPFCSZNKDPAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCOCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


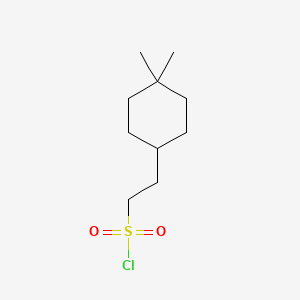
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)
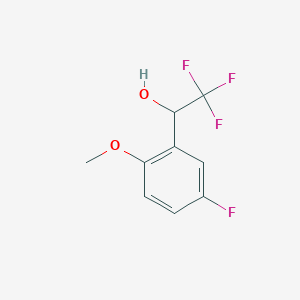
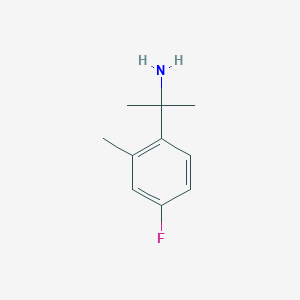
![3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)
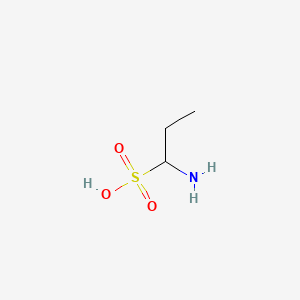


![1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one](/img/structure/B13598265.png)
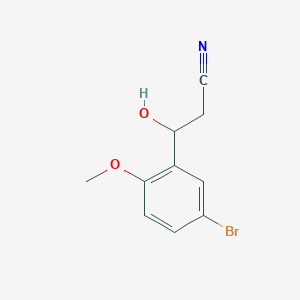

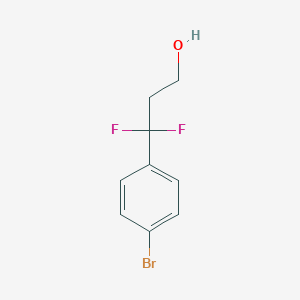

![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)
